1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is known for its unique bicyclic structure, which includes a difluoromethyl group and an oxabicyclo moiety.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is typically formed through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the difluoromethyl group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the bicyclic core or the amine group.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride can be compared with other similar compounds, such as:
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride: This compound has a similar bicyclic structure but differs in the position of the amine group.
Difluoromethyl-substituted bicyclic amines: These compounds share the difluoromethyl group but may have different bicyclic cores or additional substituents.
Oxabicyclo[2.2.2]octane derivatives: These compounds have the same bicyclic core but may lack the difluoromethyl group or have different substituents.
The uniqueness of 1-(Difluoromethyl)-2-oxabicyclo[22
Eigenschaften
Molekularformel |
C8H14ClF2NO |
---|---|
Molekulargewicht |
213.65 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-6(10)8-3-1-7(11,2-4-8)5-12-8;/h6H,1-5,11H2;1H |
InChI-Schlüssel |
DPIQNLDVGAFQIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CO2)N)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.